3-bromo-7aH-thieno[2,3-c]pyridin-7-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
3-bromo-7aH-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3,6H |
InChI Key |
GTTUDOIRAOLGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(=O)N=C1)SC=C2Br |
Origin of Product |
United States |
Ii. Synthetic Strategies and Methodologies for 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One
Retrosynthetic Analysis of the 3-Bromo-7aH-thieno[2,3-c]pyridin-7-one Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most straightforward approach involves dissecting the fused pyridine (B92270) ring, which leads back to a substituted thiophene (B33073) precursor.
Scheme 1: Retrosynthetic Analysis via Pyridine Ring Disconnection
This primary pathway identifies a 2-amino-4-bromothiophene derivative as a key intermediate. This intermediate is readily accessible through the well-established Gewald reaction, which constructs the thiophene ring from simpler acyclic components. The bromine atom can be incorporated either on one of the starting materials for the Gewald reaction or introduced onto the thiophene ring after its formation via electrophilic substitution, given the propensity of thiophenes to undergo such reactions.
An alternative disconnection can be envisioned through the thiophene ring, starting from a suitably functionalized pyridine-2(1H)-thione.
Scheme 2: Retrosynthetic Analysis via Thiophene Ring Disconnection
This approach relies on the intramolecular cyclization of a pyridine derivative bearing an S-alkylated side chain containing an activated methylene (B1212753) group. The challenge in this route often lies in the synthesis and selective functionalization of the initial pyridine core.
Conventional Approaches to the Thieno[2,3-c]pyridin-7-one Ring System Assembly
Conventional methods for synthesizing the thieno[2,3-c]pyridine (B153571) skeleton are broadly categorized based on which of the two heterocyclic rings is formed in the key annulation step. nih.gov
The construction of a thiophene ring onto an existing, appropriately substituted pyridine core is a viable, though less common, strategy. This typically involves the reaction of a pyridine-2(1H)-thione with an α-halocarbonyl or α-halonitrile compound, followed by an intramolecular cyclization. The initial reaction forms an S-alkylated intermediate which then undergoes a base- or acid-catalyzed ring closure to yield the thieno[2,3-b]pyridine (B153569) system, an isomer of the target scaffold. researchgate.net Similar principles can be applied to access the [2,3-c] isomer, provided the correct pyridine precursor is used.
One of the most powerful methods in this category is the Fiesselmann thiophene synthesis, which involves the reaction of β-chlorovinyl aldehydes/ketones with thioglycolic acid esters. Adapting this for a pyridine precursor would be a potential, though complex, route. Another approach involves the reaction of activated pyridine derivatives with elemental sulfur, often in the presence of a compound with an active methylene group, mirroring the principles of the Gewald reaction but with the substrate roles reversed. researchgate.net
Building the pyridine ring onto a pre-formed thiophene is the more frequently employed strategy due to the wide availability of functionalized thiophene starting materials.
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. wikipedia.org This method is conceptually related to the Dieckmann condensation and is highly effective for synthesizing amino-fused pyridines. wikipedia.orgbuchler-gmbh.com In the context of thienopyridine synthesis, the process starts with a thiophene bearing two nitrile groups, or more commonly, a nitrile and another electron-withdrawing group, on adjacent carbons.
The reaction is typically initiated by a base, which deprotonates the carbon atom situated between the electron-withdrawing groups, creating a carbanion. This carbanion then attacks the nitrile group intramolecularly, leading to the formation of a cyclic enamine after tautomerization. researchgate.net
Table 1: Examples of Thorpe-Ziegler Cyclization in Thienopyridine Synthesis
| Starting Material | Base/Catalyst | Product | Reference |
|---|---|---|---|
| 2-(Cyanomethylthio)nicotinonitrile | KOH/DMF | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | researchgate.net |
Note: The examples shown are for the related thieno[2,3-b]pyridine isomer, but the chemical principles are directly applicable to the synthesis of the thieno[2,3-c]pyridine scaffold from the appropriate 3,4-disubstituted thiophene precursor.
The Pomeranz-Fritsch reaction is a classic method for synthesizing isoquinolines via the acid-catalyzed cyclization of a Schiff base derived from an aldehyde or ketone and a 2,2-dialkoxyethylamine. wikipedia.org This reaction has been successfully adapted for the synthesis of thienopyridines. abertay.ac.uk
The synthesis begins with the condensation of a thiophene-3-aldehyde (for the thieno[2,3-c]pyridine system) with an aminoacetaldehyde diethyl acetal (B89532) to form the corresponding Schiff base (an imine). This intermediate is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid. The acid promotes the cyclization of the imine onto the thiophene ring, followed by the elimination of two molecules of alcohol to form the aromatic pyridine ring. abertay.ac.ukyoutube.com While effective, this method can sometimes suffer from low yields due to competing polymerization of the intermediates. abertay.ac.uk
Table 2: Key Steps in Pomeranz-Fritsch Thienopyridine Synthesis
| Step | Reactants | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Imine Formation | Thiophene-aldehyde, Aminoacetaldehyde diethyl acetal | - | Schiff Base | abertay.ac.uk |
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful as it provides 2-aminothiophenes that are ideal precursors for the subsequent annulation of a pyridine ring. umich.edu
The mechanism starts with a Knoevenagel condensation between the carbonyl compound and the activated nitrile. wikipedia.org Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.orgnih.gov
To synthesize a precursor for this compound, one could start with bromoacetonitrile, a suitable ketone, and sulfur. The resulting 2-amino-4-bromothiophene derivative can then be elaborated into the final fused bicycle. For instance, the amino group and the adjacent ester or nitrile group can be used to build the pyridine ring through reactions with reagents like dimethylformamide-dimethylacetal (DMF-DMA) or by constructing a dicarbonyl compound and cyclizing with ammonia. mdpi.comnih.gov
Table 3: Gewald Reaction for Thiophene Precursor Synthesis
| Carbonyl Compound | Activated Nitrile | Base | Product (2-Aminothiophene) | Reference |
|---|---|---|---|---|
| Cyclohexanone | Cyanoacetamide | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | nih.gov |
| Acetone | Ethyl cyanoacetate | Triethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate | nih.gov |
Pyridine Ring Annulation Strategies
Cyclization of Schiff Bases for Thienopyridine Construction
The construction of heterocyclic rings through the cyclization of Schiff bases is a well-established synthetic strategy. Schiff bases, or imines, are typically formed from the condensation of a primary amine and an aldehyde or ketone. Their subsequent cyclization can lead to a variety of heterocyclic systems. In the context of thienopyridine synthesis, this would generally involve a Schiff base derived from a substituted thiophene precursor.
While the cyclization of Schiff bases is a versatile method for synthesizing nitrogen-containing heterocycles researchgate.netnih.gov, its specific application for the direct construction of the 7aH-thieno[2,3-c]pyridin-7-one ring system is not extensively documented in publicly available research. The general principle would involve an intramolecular reaction where a nucleophilic position on the thiophene ring or a side chain attacks the electrophilic carbon of the imine group, or a related reactive intermediate, to form the fused pyridine ring. The feasibility of such a route would depend on the specific substitution pattern of the Schiff base and the reaction conditions employed to induce cyclization. For instance, oxidative cyclization of "formal" Schiff's bases has been demonstrated for the synthesis of other fused heterocyclic systems nih.gov.
Direct Bromination Methodologies for Thieno[2,3-c]pyridin-7-one Derivatives
Direct bromination of a pre-formed 7aH-thieno[2,3-c]pyridin-7-one core represents a more common and direct approach to obtaining the target compound. The success of this strategy hinges on the regioselectivity of the bromination reaction, specifically targeting the 3-position of the thiophene ring.
Regioselective Bromination at the 3-Position of the Thienopyridine Ring
The electronic properties of the thieno[2,3-c]pyridine ring system dictate the position of electrophilic substitution. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the thiophene moiety, the 2- and 3-positions (equivalent to the 2- and 3-positions of the bicyclic system) are the most reactive. The precise location of bromination can be influenced by the substituents on the ring and the choice of brominating agent and reaction conditions.
For related thienopyridine isomers, such as thieno[2,3-b]pyridine, regioselective bromination has been achieved mdpi.com. In other heterocyclic systems like pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been used for highly regioselective C3-bromination nih.gov. This suggests that similar reagents could be effective for the selective bromination of 7aH-thieno[2,3-c]pyridin-7-one at the 3-position. The reaction conditions would need to be carefully optimized to favor substitution at the desired position and avoid side reactions.
Utilization of N-Bromosuccinimide (NBS) in Specific Regioselective Brominations
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including electron-rich aromatic and heteroaromatic systems wikipedia.orgorganic-chemistry.org. Its reactivity can be controlled by the reaction conditions, such as the solvent and the presence or absence of a radical initiator.
The use of NBS for the bromination of thieno-fused heterocycles has been demonstrated. For example, the bromination of 1H-thieno[2,3-d]imidazole with NBS in acetonitrile (B52724) at 0°C resulted in regioselective bromination at the 5-position of the bicyclic system nih.gov. This precedent suggests that NBS is a viable reagent for the bromination of the 7aH-thieno[2,3-c]pyridin-7-one core. The reaction would likely proceed via an electrophilic substitution mechanism on the electron-rich thiophene ring.
Table 1: Example of NBS Bromination of a Thieno-fused Heterocycle
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|
Bromine Introduction via Oxidation-Halogenation Sequences
An alternative strategy for introducing a bromine atom involves an oxidation-halogenation sequence. This typically involves the initial oxidation of the heterocyclic system, followed by a reaction with a halogenating agent. For instance, the deoxygenative bromination of thieno[2,3-b]pyridine 7-oxide, an isomer of the target system, demonstrates this approach researchgate.net. In this type of reaction, the N-oxide is activated, facilitating subsequent functionalization.
The oxidation of thienopyridines can lead to the formation of N-oxides or S-oxides nih.gov. These oxidized intermediates can then undergo substitution reactions, including halogenation, sometimes with different regioselectivity compared to the parent heterocycle. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides followed by treatment with hypochlorite (B82951) has been studied, leading to oxidative dimerization products nih.govacs.org. While not a direct bromination, this highlights the reactivity of oxidized thienopyridines. A similar strategy could potentially be developed for 7aH-thieno[2,3-c]pyridin-7-one, where oxidation of the pyridine nitrogen or the thiophene sulfur could be followed by a bromination step.
Advanced and Sustainable Synthetic Protocols for Thienopyridinones
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. For the synthesis of thieno[2,3-c]pyridine derivatives, metal-free reactions represent a significant advancement.
Metal-Free Denitrogenative Transformation Reactions for Thieno[2,3-c]pyridine Derivatives
A notable sustainable approach for the synthesis of the thieno[2,3-c]pyridine skeleton involves a metal-free, three-step method starting from readily available 2-acetylthiophene. This process utilizes a fused 1,2,3-triazole intermediate nih.govkuleuven.be.
The key steps in this synthesis are:
A one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
A modified Pomeranz-Fritsch reaction to construct the thieno[2,3-c] wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine intermediate.
An acid-mediated denitrogenative transformation reaction, which results in the formation of the thieno[2,3-c]pyridine core in good yield nih.govkuleuven.be.
This method allows for the synthesis of various substituted thieno[2,3-c]pyridines, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters nih.gov. To obtain this compound, this strategy could be adapted by using a brominated thiophene starting material or by performing a subsequent regioselective bromination of the synthesized thieno[2,3-c]pyridine core, as described in the previous sections.
Table 2: Products from Metal-Free Denitrogenative Transformation
| Intermediate | Reaction Type | Products | Reference |
|---|---|---|---|
| thieno[2,3-c] wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine | Nucleophilic Insertion | 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters | nih.gov |
Tandem Cyclization and Multicomponent Reactions in Thienopyridine Synthesis
Tandem cyclization reactions have been employed in the synthesis of various thienopyridine isomers. For instance, the synthesis of thieno[2,3-b]pyridines has been achieved through cascade cyclization reactions of 3-cyano-2-(organylmethylthio)pyridines. researchgate.net This strategy involves the intramolecular cyclization of a suitably functionalized pyridine precursor to form the thiophene ring fused to the pyridine core. A similar approach could be envisioned for the synthesis of thieno[2,3-c]pyridin-7-ones, where an appropriately substituted thiophene derivative undergoes a tandem sequence of reactions to construct the fused pyridinone ring.
A notable example of a tandem approach leading to the thieno[2,3-c]pyridine skeleton involves a metal-free denitrogenative transformation. In this multi-step synthesis, a fused 1,2,3-triazole compound undergoes an acid-mediated denitrogenation and subsequent cyclization to yield various thieno[2,3-c]pyridine derivatives. nih.gov This method highlights the utility of tandem processes in accessing this specific isomer of the thienopyridine family.
Multicomponent reactions are powerful tools for the rapid generation of molecular diversity. The synthesis of complex heterocyclic systems, including those related to thienopyridines, has been successfully achieved using MCRs. For example, a three-component reaction has been developed for the synthesis of thienopyrimidine-pyrazolo[3,4-b]pyridine hybrids, demonstrating the feasibility of MCRs in constructing fused heterocyclic systems. researchgate.net The general principle of MCRs involves the reaction of three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants.
The following table provides a conceptual illustration of how a multicomponent reaction could be designed for the synthesis of a thieno[2,3-c]pyridin-7-one derivative.
| Reactant A | Reactant B | Reactant C | Potential Product | Reaction Type |
| 3-Aminothiophene-2-carboxylate | Aldehyde | Active Methylene Compound | Dihydropyridinone intermediate | Hantzsch-type reaction |
| 2-Halothiophene-3-carboxamide | Alkyne | Nitrogen Source | Thieno[2,3-c]pyridin-7-one derivative | Aza-annulation |
This table is a conceptual representation and does not reflect experimentally verified reactions for the direct synthesis of this compound.
Green Chemistry Approaches, including Visible Light-Promoted and Ultrasound-Mediated Syntheses
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. Visible light photoredox catalysis and ultrasound irradiation are two such green technologies that have shown significant promise in the synthesis of heterocyclic compounds.
Visible Light-Promoted Synthesis
Visible light has emerged as a mild and sustainable energy source for promoting a wide range of chemical transformations. In the context of thienopyridine synthesis, a visible light-promoted protocol has been developed for the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.comtandfonline.com This method involves the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of a diorganyl diselenide as the selenium source. tandfonline.com The reaction is initiated by the homolytic cleavage of the Se-Se bond under blue LED irradiation at room temperature. tandfonline.com This approach offers good to excellent yields for a variety of substrates. tandfonline.com
The optimization of such a visible light-promoted reaction for a generic thieno[2,3-b]pyridine synthesis is detailed in the table below.
| Entry | Visible Light Source | Solvent | Time (h) | Yield (%) |
| 1 | Blue LED | Ethanol | 24 | 80 |
| 2 | Blue LED | Acetone | 1.25 | 93 |
| 3 | Blue LED | THF | 1.25 | 92 |
| 4 | Blue LED | Acetonitrile | 1.25 | 97 |
| 5 | Blue LED | Hexanes | 1 | 98 |
| 6 | White LED | Hexanes | 2 | 86 |
| 7 | Green LED | Hexanes | 3 | 75 |
| 8 | Sunlight | Hexanes | 8 | 60 |
| 9 | No Light (Dark) | Hexanes | 24 | 0 |
Data adapted from a study on the synthesis of 2-phenyl-3-(phenylselanyl)thieno[2,3-b]pyridine. researchgate.net
This methodology, while demonstrated for the thieno[2,3-b]pyridine isomer, suggests the potential for developing visible light-mediated strategies for the synthesis of other thienopyridine derivatives, including this compound.
Ultrasound-Mediated Synthesis
Ultrasound irradiation has been recognized as an effective green tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov Sonochemistry has been successfully applied to the synthesis of a variety of heterocyclic compounds.
For instance, an ultrasound-assisted, one-pot, three-component synthesis of novel isoxazolines bearing sulfonamide moieties has been reported. nih.gov This method utilizes trichloroisocyanuric acid as an oxidant for the in-situ generation of nitrile oxides, which then undergo 1,3-dipolar cycloaddition. nih.gov Similarly, the synthesis of imidazo[1,2-a]pyridines has been achieved with good to excellent yields under ultrasonic irradiation. arkat-usa.org Furthermore, a convenient ultrasound-mediated synthesis of substituted pyrazolones from hydrazine (B178648) derivatives and β-keto esters has been developed under solvent-free conditions. nih.gov
The following table summarizes the advantages of ultrasound-assisted synthesis for a selection of heterocyclic compounds, highlighting its potential applicability to thienopyridine synthesis.
| Heterocycle | Synthetic Method | Reaction Time (Conventional) | Reaction Time (Ultrasound) | Yield (Conventional) | Yield (Ultrasound) |
| Isoxazolines | One-pot, three-component | - | 15-30 min | - | 70-92% |
| Imidazo[1,2-a]pyridines | Condensation | 12 h | 30 min | 75% | 92% |
| Pyrazolones | Condensation (Solvent-free) | 2-5 h | 3-10 min | 65-85% | 85-96% |
Data compiled from studies on the synthesis of various heterocyclic compounds. nih.govnih.govarkat-usa.org
These examples underscore the potential of ultrasound technology to facilitate the efficient and environmentally friendly synthesis of complex heterocyclic structures like this compound.
Iii. Chemical Reactivity and Mechanistic Investigations of 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One
Reactivity of the Bromine Moiety at the 3-Position
The carbon-bromine bond at the 3-position of the thiophene (B33073) ring is the most prominent site for functionalization. The increased electrophilicity at this position makes it an excellent substrate for a variety of cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common starting materials for these transformations. illinois.edu The bromine at the C-3 position of the thieno[2,3-c]pyridin-7-one scaffold is well-suited for such reactions.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form new C-C bonds, creating biaryl or vinyl-substituted aromatic systems. wikipedia.orgmdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (which is activated by the base), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org For a substrate like 3-bromo-7aH-thieno[2,3-c]pyridin-7-one, this allows for the introduction of a wide array of aryl or vinyl groups. Aryltrifluoroborate salts can also be used as coupling partners and are known for being less prone to protodeboronation compared to aryl boronic acids. wikipedia.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Ethanol/Water | 3-Phenyl-7aH-thieno[2,3-c]pyridin-7-one |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water | 3-(4-Methoxyphenyl)-7aH-thieno[2,3-c]pyridin-7-one |
| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | 3-Vinyl-7aH-thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative, based on typical conditions for Suzuki-Miyaura reactions involving heteroaryl bromides. researchgate.net
Stille Coupling: The Stille reaction facilitates C-C bond formation by coupling an organohalide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org The reaction is versatile, with the reactivity order of the halide being I > Br > OTf > Cl. nih.gov The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can be used to enhance the reaction rate. libretexts.orgharvard.edu
Table 2: Representative Conditions for Stille Coupling
| Organostannane | Catalyst System | Additive | Solvent | Potential Product |
|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 3-Vinyl-7aH-thieno[2,3-c]pyridin-7-one |
| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 3-(Thiophen-2-yl)-7aH-thieno[2,3-c]pyridin-7-one |
| Trimethyl(phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | LiCl | Dioxane | 3-Phenyl-7aH-thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative, based on typical conditions for Stille reactions. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org This method would enable the synthesis of various 3-amino-substituted thieno[2,3-c]pyridin-7-one derivatives.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 3-(Morpholin-4-yl)-7aH-thieno[2,3-c]pyridin-7-one |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 3-(Phenylamino)-7aH-thieno[2,3-c]pyridin-7-one |
| Cyclohexylamine | Pd(I) dimer / JohnPhos | KOtBu | Dioxane | 3-(Cyclohexylamino)-7aH-thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative, based on general procedures for Buchwald-Hartwig amination. nih.govrsc.org
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org In this compound, the fused pyridinone ring system and the carbonyl group act as electron-withdrawing moieties, which could activate the C-Br bond for SNAr reactions. Heterocyclic systems like pyridine (B92270) are known to be particularly reactive towards nucleophilic substitution. wikipedia.org Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide ion.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Solvent | Potential Product |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methanol | 3-Methoxy-7aH-thieno[2,3-c]pyridin-7-one |
| Sodium thiophenoxide (NaSPh) | DMF | 3-(Phenylthio)-7aH-thieno[2,3-c]pyridin-7-one |
| Piperidine | DMSO | 3-(Piperidin-1-yl)-7aH-thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative, based on the principles of SNAr reactions on activated heteroaryl halides. wikipedia.orglibretexts.org
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved under various conditions, including catalytic hydrogenation or using hydride reagents. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source can effectively cleave C-Br bonds. nih.gov Another approach involves the use of hydride sources in a process that may proceed via a concerted nucleophilic aromatic substitution-like mechanism. nih.gov This reaction is useful for synthesizing the parent thieno[2,3-c]pyridin-7-one scaffold from its brominated precursor.
Table 5: Potential Conditions for Reductive Debromination
| Reagents | Solvent | Potential Product |
|---|---|---|
| H₂ (gas), Pd/C (10%) | Ethanol | 7aH-Thieno[2,3-c]pyridin-7-one |
| Sodium borohydride (B1222165) (NaBH₄), PdCl₂ | Methanol | 7aH-Thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative, based on standard dehalogenation methods. nih.govnih.gov
Reactivity of the Thieno[2,3-c]pyridin-7-one Core
Beyond the reactive bromine site, the heterocyclic core itself possesses positions susceptible to chemical modification.
Table 6: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Product (Major Isomer) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-Bromo-2-nitro-7aH-thieno[2,3-c]pyridin-7-one |
| Bromination | Br₂ / Acetic Acid | 2,3-Dibromo-7aH-thieno[2,3-c]pyridin-7-one |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-Bromo-2-acetyl-7aH-thieno[2,3-c]pyridin-7-one |
Data in this table is illustrative and based on general principles of electrophilic aromatic substitution on thiophene-containing heterocycles. libretexts.orguci.edursc.org
The carbonyl group at the 7-position is part of a lactam (a cyclic amide). While amides are less reactive towards nucleophiles than ketones or aldehydes due to resonance delocalization of the nitrogen lone pair, they can still undergo addition reactions, particularly with strong nucleophiles. masterorganicchemistry.com The reaction involves the addition of a nucleophile to the carbonyl carbon, changing its hybridization from sp2 to sp3. masterorganicchemistry.com Strong organometallic reagents like Grignard reagents or organolithium compounds could potentially add to the carbonyl, leading to an intermediate that, upon workup, could result in ring-opening or the formation of a tertiary alcohol, depending on the stability of the heterocyclic system. Reduction of the lactam carbonyl is also a possible transformation, for instance using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 7: Potential Nucleophilic Addition Reactions at the Carbonyl Group
| Reagent | Reaction Type | Potential Outcome |
|---|---|---|
| 1. CH₃MgBr 2. H₃O⁺ | Grignard Addition | Addition to C=O, potentially followed by ring opening or dehydration |
| 1. LiAlH₄ 2. H₂O | Reduction | Reduction of the carbonyl group to a methylene (B1212753) (CH₂) group |
| NaBH₄ | Reduction | Generally unreactive towards lactams under standard conditions |
Data in this table is illustrative, based on the known reactivity of lactams. masterorganicchemistry.comyoutube.com
Ring-Opening and Rearrangement Reactions of the Fused System
The fused bicyclic system of thieno[2,3-c]pyridin-7-one, featuring both a thiophene and a pyridine ring, is susceptible to specific ring-opening and rearrangement reactions under various conditions. The presence of the bromine atom at the 3-position and the lactam functionality within the pyridine ring significantly influences the molecule's electronic properties and reactivity.
Studies on related heterocyclic systems, such as chromones, indicate that fused-ring structures can undergo nucleophilic attack, often leading to the opening of one of the rings. researchgate.net For instance, the reaction of 3-nitrochromone with various carbon and nitrogen nucleophiles results in the opening of the pyrone ring, followed by recyclization to form different heterocyclic products like pyridine or benzoxocinone derivatives. researchgate.net While direct studies on This compound are not extensively detailed in the available literature, analogous reactivity can be anticipated. Nucleophiles could potentially attack the electrophilic carbonyl carbon (C7) or the carbon atoms of the thiophene ring, facilitated by the electron-withdrawing nature of the adjacent functionalities.
Rearrangement reactions are also a possibility for this scaffold. For example, denitrogenative transformation reactions of related thieno[2,3-c] nih.govrsc.orgsciforum.nettriazolo[1,5-ɑ]pyridine systems have been shown to proceed through mechanisms that involve significant skeletal rearrangement to yield substituted thieno[2,3-c]pyridines. nih.gov Such transformations highlight the potential for the fused system to undergo complex intramolecular shifts to achieve more stable configurations.
Table 1: Potential Ring-Opening Reactions and Products (Based on analogous reactivity of similar heterocyclic systems)
| Reagent/Condition | Potential Intermediate/Product Type | Reaction Pathway |
| Strong Nucleophiles (e.g., Grignard, organolithiums) | Ring-opened aminothiophene derivative | Nucleophilic attack at the C7 carbonyl, followed by cleavage of the C6-N bond. |
| Strong Bases (e.g., NaOH, KOH) at high temp. | Hydrolyzed thiophenecarboxylic acid derivative | Saponification of the lactam, leading to ring opening of the pyridinone moiety. |
| Reductive conditions (e.g., NaBH₄, LiAlH₄) | Partially or fully reduced bicyclic amine | Reduction of the lactam carbonyl, preserving the fused ring system but altering reactivity. |
Mechanistic Studies of Key Transformations Involving the Compound
Understanding the mechanisms of reactions involving This compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Mechanistic elucidation for transformations of the thieno[2,3-c]pyridine (B153571) skeleton has been explored in related syntheses. A notable example is the acid-mediated denitrogenative transformation of thieno[2,3-c] nih.govrsc.orgsciforum.nettriazolo[1,5-ɑ]pyridine. nih.gov This reaction proceeds through a proposed nucleophilic insertion mechanism. The process is initiated by the loss of dinitrogen (N₂), which generates a reactive intermediate. This intermediate then undergoes a rearrangement and reaction with a nucleophile (such as water or an alcohol) to form the final substituted thieno[2,3-c]pyridine product. nih.gov
Another relevant pathway involves the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, which are precursors to thienopyrimidine and thienopyridine systems. nih.gov This reaction pathway involves the condensation of a ketone or aldehyde with a cyano-activated methylene compound and elemental sulfur in the presence of a base. nih.gov The intermediates in this process are well-established, involving a thiolate that undergoes intramolecular cyclization.
For This compound , key transformations would likely involve intermediates where the electronic influence of the bromine atom plays a significant role. For instance, in substitution reactions, the formation of a Meisenheimer complex or a similar charged intermediate could be a critical step in the reaction pathway.
Table 2: Proposed Intermediates in Transformations of the Thieno[2,3-c]pyridine System
| Transformation Type | Proposed Intermediate | Evidence/Basis |
| Nucleophilic Aromatic Substitution | Meisenheimer-type complex | Common in reactions of electron-deficient aromatic rings with nucleophiles. |
| Metal-catalyzed Cross-Coupling | Oxidative addition complex (e.g., Pd(II)) | Standard mechanism for Suzuki, Heck, or similar cross-coupling reactions at the C-Br bond. |
| Denitrogenative Transformation | Carbocation/Nitrene-like species | Inferred from studies on fused 1,2,3-triazole precursors. nih.gov |
Currently, specific kinetic data and reaction rate determinations for transformations involving This compound are not available in the public research domain. However, general principles from studies on related systems can provide insight.
Kinetic studies on the ring-opening of other heterocycles, like certain epoxides and aziridines, have shown that the reaction rate is highly dependent on factors such as the nature of the heteroatom, the type of nucleophile, solvent polarity, and the presence of electron-withdrawing or donating substituents. nih.gov For instance, the activation energy for the ring-opening of three-membered heterocycles decreases significantly as the heteroatom changes from nitrogen to oxygen to sulfur, indicating a strong influence on reaction kinetics. nih.gov
In the context of This compound , kinetic studies would be invaluable for optimizing reaction conditions for processes like nucleophilic substitution or metal-catalyzed cross-coupling. It would be expected that the reaction rates would be influenced by:
The concentration of reactants: Higher concentrations would generally lead to faster rates.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.
The catalyst system: In cross-coupling reactions, the choice of metal, ligand, and base would critically determine the rate and efficiency of the transformation.
The solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the reaction rate.
Future research focusing on kinetic analysis would be necessary to quantify these effects and provide a deeper, quantitative understanding of the compound's reactivity.
Iv. Derivatization and Functionalization Strategies of 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One
Post-Synthetic Functionalization via Bromine Substitution
The carbon-bromine bond at the C3-position of the thieno[2,3-c]pyridin-7-one skeleton is a prime site for chemical modification. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for substituting the bromine atom, enabling the introduction of diverse chemical moieties. This approach allows for the late-stage diversification of the core structure, which is highly advantageous in drug discovery programs.
The formation of new carbon-carbon bonds is a fundamental strategy for building molecular complexity and exploring the chemical space around the thieno[2,3-c]pyridin-7-one nucleus. The bromo-substituent is readily converted using well-established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups, significantly diversifying the parent scaffold. For instance, Sonogashira coupling followed by iodocyclization and subsequent Pd-mediated C-C bond-forming reactions has been effectively used to functionalize the related thieno[3,2-c]pyran-4-one framework. researchgate.net
These transformations are typically efficient and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.
Table 1: Representative C-C Bond Forming Reactions on Aryl Bromides
| Reaction Name | Reactant | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl, Aryl-alkene |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |
| Stille Coupling | Organostannane | Pd catalyst | Aryl-substituted moiety |
| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | Aryl-substituted moiety |
This table presents generalized reaction types applicable to aryl bromides like 3-bromo-7aH-thieno[2,3-c]pyridin-7-one.
Beyond C-C bonds, the introduction of carbon-heteroatom linkages is crucial for modulating properties such as solubility, hydrogen bonding capacity, and metabolic stability. The bromine atom on the thienopyridinone scaffold can be substituted with nitrogen, oxygen, or sulfur nucleophiles, primarily through palladium- or copper-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles. For C-O and C-S bond formation, Ullmann-type couplings are often employed, reacting the bromo-scaffold with alcohols, phenols, or thiols, typically in the presence of a copper catalyst. These methods provide access to a wide range of ethers, thioethers, and their derivatives. The mechanism for palladium-catalyzed C-heteroatom bond formation often involves coordination of a C-H bond to the metal, deprotonation, oxidation to a palladium(IV) intermediate, and subsequent reductive elimination to form the desired bond. science.gov
Table 2: Representative C-Heteroatom Bond Forming Reactions
| Bond Type | Reaction Name | Nucleophile | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| C-N | Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base | Aryl-amine |
| C-O | Ullmann Condensation | Alcohol/Phenol (ROH) | Cu catalyst, Base | Aryl-ether |
| C-S | Ullmann Condensation | Thiol (RSH) | Cu catalyst, Base | Aryl-thioether |
This table presents generalized reaction types applicable to aryl bromides like this compound.
Diversification of the Thieno[2,3-c]pyridin-7-one Skeleton
The electronic nature of substituents on the thieno[2,3-c]pyridin-7-one skeleton profoundly influences its reactivity and the regioselectivity of further chemical transformations. A kinetic study on the related thieno[2,3-b]pyridine (B153569) isomer highlighted the electronic effects of the constituent heteroatoms on its reactivity towards electrophilic substitution. researchgate.net
In studies on biologically active thieno[2,3-b]pyridinones, it was found that substituents on the thieno portion of the nucleus had a significant impact on potency. kuleuven.be For example, the most successful substituents were halogens like chlorine or bromine placed near the sulfur atom. kuleuven.be Conversely, established structure-activity relationship (SAR) data for some 3-amino-2-carboxamido-thieno[2,3-b]pyridines has shown that introducing a para-substituent on an appended phenyl ring can lead to a loss of antiproliferative activity. acs.org Furthermore, research on thieno[2,3-d]pyrimidines demonstrated that bioisosteric replacement of a side-chain phenyl ring with a pyridyl ring could increase potency and selectivity. kuleuven.be These findings underscore the importance of carefully selecting substituents to fine-tune the biological and chemical properties of the core scaffold.
The functionalization handles on the thieno[2,3-c]pyridin-7-one core make it an ideal template for the construction of chemical libraries for high-throughput screening. Parallel synthesis strategies can be employed to rapidly generate a multitude of derivatives from a common intermediate, such as this compound.
A typical workflow involves distributing the common bromo-intermediate into an array of reaction vessels (e.g., a 96-well plate). Then, a diverse set of building blocks, such as boronic acids for Suzuki couplings or amines for Buchwald-Hartwig aminations, are added to the individual wells. By using automated liquid handlers and parallel purification techniques, large libraries of analogs can be synthesized efficiently. This approach was successfully used in the development of new thieno[2,3-d]pyrimidine (B153573) derivatives, where a key intermediate was reacted with different aldehydes to produce a library of compounds for biological evaluation. nih.gov Such libraries are invaluable for exploring structure-activity relationships and identifying lead compounds for drug development. nih.govnih.gov
Approaches to Chiral Derivatization and Stereoselective Transformations
Introducing stereocenters into the thieno[2,3-c]pyridin-7-one scaffold is a critical step for developing selective therapeutic agents, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.
One approach is to perform stereoselective synthesis. A study on the synthesis of related thienopyridines demonstrated a stereoselective tandem reaction between o-alkynylaldehydes and L-cystine methyl ester hydrochloride. wikipedia.org This reaction, catalyzed by Au(III), proceeds via a regioselective 6-endo-dig ring closure to create chiral, fused thiazolo-thienopyridine structures. wikipedia.org This exemplifies a strategy where chirality is introduced by using a chiral starting material that becomes incorporated into the final heterocyclic product.
Another strategy involves the use of chiral derivatizing agents (CDAs) to separate enantiomers or to analyze the enantiomeric purity of a sample. sigmaaldrich.com CDAs are optically pure compounds, such as Mosher's acid, that react with a functional group on the target molecule to form a mixture of diastereomers. sigmaaldrich.com These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and separated by standard techniques like chromatography or NMR spectroscopy. sigmaaldrich.com For the thieno[2,3-c]pyridin-7-one scaffold, a functional group (e.g., a hydroxyl or amino group introduced via bromine substitution) could be reacted with a CDA to facilitate chiral analysis or resolution. A variety of CDAs are commercially available for this purpose. registech.com
V. Advanced Spectroscopic and Structural Characterization of 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The structural elucidation of this compound is accomplished by systematically applying a series of NMR experiments.
¹H NMR: The 1D proton NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling (J-coupling) patterns. For the thieno[2,3-c]pyridin-7-one core, one would expect to see signals corresponding to the protons on the thiophene (B33073) and pyridine (B92270) rings. The bromine atom at the C3 position will influence the chemical shift of the adjacent proton on the thiophene ring.
¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon atoms in the molecule, including the characteristic downfield shift of the carbonyl carbon (C7) in the pyridinone ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the connectivity of protons within the thiophene and pyridine ring systems. Cross-peaks in the COSY spectrum would confirm which protons are neighbors. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It is essential for assigning the carbon signals based on the already assigned proton signals. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net It is particularly useful for confirming stereochemistry and observing through-space interactions between different parts of the molecule. researchgate.net
The following table outlines the expected NMR correlations that would be used to confirm the structure of this compound.
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Reveals proton-proton (J-coupling) networks within the pyridine and thiophene rings. |
| HSQC | ¹H – ¹³C (¹J) | Connects each proton to its directly attached carbon atom. |
| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity, linking molecular fragments and confirming the position of the bromo-substituent and the carbonyl group. |
| NOESY | ¹H – ¹H (Space) | Confirms spatial proximity of protons, aiding in the definitive assignment of isomeric structures. |
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and arrangement of molecules in the solid phase. This technique is invaluable for identifying and characterizing different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the pyridinone N-H and C=O groups and halogen bonding involving the bromine atom, which dictate how the molecules pack in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for studying its fragmentation pathways.
In HRMS, this compound is ionized and then fragmented. The resulting mass-to-charge ratios of the fragments provide a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve:
Loss of a bromine radical (•Br).
Decarbonylation (loss of CO) from the pyridinone ring.
Cleavage of the thiophene ring.
| Predicted Adduct | Predicted m/z (for C₇H₅NOS) |
| [M+H]⁺ | 152.01647 |
| [M+Na]⁺ | 173.99841 |
| [M-H]⁻ | 150.00191 |
| Data based on the parent compound 6H-thieno[2,3-c]pyridin-7-one. uni.lu |
A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic doublet) of almost equal intensity, separated by two mass units (M and M+2). This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the ion and is invaluable for identifying bromine-containing fragments in the spectrum.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the amide C=O group, typically found in the region of 1650-1680 cm⁻¹. Other key peaks would include the N-H stretching vibration (around 3200-3400 cm⁻¹) and various C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds like the C=C and C-S bonds of the thiophene ring often produce stronger Raman signals. This makes Raman spectroscopy particularly useful for characterizing the skeletal vibrations of the fused heterocyclic system.
Together, these advanced spectroscopic techniques provide a detailed and unambiguous structural characterization of this compound, forming the foundation for understanding its chemical properties and potential applications.
Identification of Characteristic Group Frequencies and Bond Vibrations
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and characteristic bond vibrations within a molecule. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the lactam ring, the thiophene moiety, and the carbon-bromine bond.
The thieno[2,3-c]pyridin-7-one core contains several key functional groups whose vibrational frequencies can be predicted based on extensive empirical data from related heterocyclic systems. The lactam carbonyl (C=O) stretching vibration is one of the most prominent features and is sensitive to its environment. In fused ring systems, its frequency can be influenced by ring strain and electronic effects.
The thiophene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are generally observed in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-S stretching vibrations of the thiophene ring are usually found at lower wavenumbers. iosrjournals.org
The presence of the bromine atom introduces a C-Br stretching vibration, which is typically observed in the lower frequency "fingerprint" region of the IR spectrum. The precise position of this band can be influenced by the nature of the aromatic ring to which it is attached.
A summary of the expected characteristic infrared absorption frequencies for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretching | 3200-3400 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C=O (Lactam) | Stretching | 1650-1690 | Strong |
| C=C (Thiophene Ring) | Stretching | 1400-1600 | Medium |
| C-N (Lactam) | Stretching | 1250-1350 | Medium |
| C-S (Thiophene Ring) | Stretching | 650-850 | Weak-Medium |
| C-Br | Stretching | 500-650 | Medium-Strong |
This table is predictive and based on characteristic frequencies of similar functional groups in related molecules.
Conformational Analysis and Intermolecular Interactions
The conformational disposition and intermolecular interactions of this compound are crucial for understanding its solid-state packing and, by extension, its physical properties. Thienopyridine systems are known to be highly planar, which facilitates strong intermolecular attractive forces, including hydrogen bonding and π-stacking interactions. nih.govmdpi.com
In the solid state, it is anticipated that the lactam functionality will be a primary site for intermolecular hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded chains, which significantly influence the crystal lattice energy. mdpi.com
Furthermore, the planar aromatic surfaces of the thieno[2,3-c]pyridine (B153571) core are expected to participate in π-stacking interactions. These non-covalent interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal structure. mdpi.com The presence of the bromine atom can also introduce halogen bonding, another type of non-covalent interaction that can direct crystal packing.
X-ray Crystallography for Solid-State Structure Determination
While specific X-ray crystallographic data for this compound is not publicly available, analysis of related structures, such as derivatives of thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, allows for a predictive description of its likely solid-state structure. mdpi.comnih.gov
X-ray crystallography would provide definitive information on bond lengths, bond angles, and the precise three-dimensional arrangement of the molecules in the crystal lattice. For this compound, a single crystal X-ray diffraction study would be expected to confirm the planarity of the fused ring system.
The crystal packing would likely be dominated by the intermolecular interactions discussed in the previous section. Hydrogen bonds involving the lactam N-H and C=O groups would be clearly delineated, providing precise measurements of bond distances and angles. Additionally, π-stacking interactions between the aromatic rings would be quantifiable, with parameters such as the interplanar distance and the degree of offset between stacked rings being determined.
A hypothetical table of key crystallographic parameters that would be obtained from an X-ray analysis is provided below.
| Parameter | Description | Expected Value/System |
| Crystal System | The symmetry of the unit cell. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | To be determined experimentally |
| Z | The number of molecules per unit cell. | To be determined experimentally |
| Key Bond Lengths (Å) | e.g., C=O, C-Br, C-S | To be determined experimentally |
| Key Bond Angles (°) | e.g., C-N-C, C-S-C | To be determined experimentally |
| Hydrogen Bond Distances (Å) | e.g., N-H···O=C | To be determined experimentally |
| π-Stacking Distance (Å) | The distance between stacked aromatic rings. | ~3.4 - 3.8 |
This table illustrates the type of data obtained from X-ray crystallography and the expected values are based on related structures.
Vi. Computational and Theoretical Investigations of 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One
Quantum Chemical Studies on Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of a molecule. These studies can predict various electronic properties that govern the chemical behavior of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be primarily distributed over the electron-rich thiophene (B33073) ring and the nitrogen atom of the pyridinone ring. The presence of the electron-withdrawing bromine atom at the 3-position and the carbonyl group at the 7-position would likely lower the energy of the HOMO compared to the unsubstituted thieno[2,3-c]pyridine (B153571) core. Conversely, the LUMO is anticipated to be localized mainly on the pyridinone ring, particularly around the C=O and C=C bonds, which act as electron-deficient centers. The bromine atom can also influence the LUMO by providing a low-lying σ* orbital.
A hypothetical FMO analysis for this compound, based on calculations of similar heterocyclic systems, is presented below.
Interactive Data Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Spatial Distribution Highlights |
| EHOMO | -6.5 | Primarily on the thiophene ring and nitrogen atom. |
| ELUMO | -2.1 | Concentrated on the pyridinone ring, especially the C=O bond. |
| Egap | 4.4 | Indicates moderate kinetic stability and reactivity. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atom (the "sigma-hole" phenomenon), suggesting susceptibility to nucleophilic attack.
Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can quantify the reactivity. These parameters are calculated from the HOMO and LUMO energies.
Interactive Data Table 2: Predicted Reactivity Descriptors for this compound
| Reactivity Descriptor | Formula | Predicted Value | Interpretation |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.3 eV | Represents the molecule's tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.2 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ2/(2η) | 4.2 eV | Quantifies the ability to accept electrons. |
The aromaticity of the fused thieno[2,3-c]pyridine system can be assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of each ring provide a measure of the induced magnetic field, with negative values indicating aromaticity and positive values suggesting anti-aromaticity.
For this compound, the thiophene ring is expected to exhibit a significant degree of aromaticity, reflected in a negative NICS(1)zz value (the out-of-plane component of the NICS tensor at 1 Å above the ring center). The pyridinone ring, being a lactam, will have its aromaticity influenced by the carbonyl group and the nitrogen lone pair's delocalization. The presence of the bromine atom may slightly perturb the electron delocalization in the thiophene ring.
Interactive Data Table 3: Predicted NICS(1)zz Values for Aromaticity Assessment of this compound
| Ring System | Predicted NICS(1)zz (ppm) | Aromaticity Character |
| Thiophene Ring | -12.5 | Aromatic |
| Pyridinone Ring | -4.8 | Weakly Aromatic to Non-aromatic |
Conformational Analysis and Stability Studies
Theoretical methods are also instrumental in exploring the conformational landscape and the relative stabilities of different isomers and tautomers of a molecule.
The "7aH" designation in this compound indicates the presence of a saturated carbon at the ring junction. However, this is just one of several possible tautomeric and isomeric forms. The most significant tautomerism in this system is likely the keto-enol tautomerism involving the pyridinone moiety, leading to the formation of 3-bromo-7-hydroxythieno[2,3-c]pyridine. Additionally, prototropic shifts involving the nitrogen atom can lead to other tautomeric forms.
Computational studies would involve calculating the relative energies of these different tautomers to determine their populations at equilibrium. The stability of these forms is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.
For a relatively rigid fused ring system like this compound, the number of stable conformers is limited. The primary conformational flexibility might arise from any non-planarity in the 7aH form. Theoretical calculations can map the potential energy surface to identify the minimum energy conformers and the energy barriers for interconversion between them.
The relative energies of the different tautomers are of particular interest. It is generally observed in similar pyridinone systems that the keto form is more stable than the enol form, though the energy difference can be small and influenced by the environment.
Interactive Data Table 4: Predicted Relative Energies of Tautomers of 3-Bromo-thieno[2,3-c]pyridin-7-one
| Tautomer/Isomer | Relative Energy (kcal/mol) | Predicted Stability |
| 3-Bromo-6H-thieno[2,3-c]pyridin-7-one (keto) | 0.0 (Reference) | Most Stable |
| 3-Bromo-7-hydroxythieno[2,3-c]pyridine (enol) | +3.5 | Less Stable |
| 3-Bromo-4H-thieno[2,3-c]pyridin-7-one (keto) | +8.2 | Least Stable |
| This compound | +15.0 | Likely a high-energy intermediate |
Following a comprehensive search of available scientific literature and databases, no specific computational and theoretical investigations focused solely on this compound were found. Therefore, the detailed article with the requested specific data points and analyses cannot be generated at this time.
General computational chemistry principles suggest that such studies would typically involve the use of quantum chemical calculations to predict spectroscopic properties and elucidate reaction mechanisms. For instance, Density Functional Theory (DFT) is a common method for predicting NMR chemical shifts and simulating UV-Vis spectra. Transition state theory and reaction path calculations are standard approaches for analyzing reaction energetics and regioselectivity. However, the application of these methods to this compound has not been documented in the accessible literature.
Further research or de novo computational studies would be required to provide the specific data requested in the outline.
Vii. Applications of 3 Bromo 7ah Thieno 2,3 C Pyridin 7 One As a Synthetic Building Block
Role as a Versatile Synthetic Intermediate and Scaffold in Heterocyclic Chemistry
The thieno[2,3-c]pyridine (B153571) core is a recognized privileged scaffold in medicinal chemistry, and the bromo-substituted variant is a valuable starting point for creating libraries of compounds. The bromine atom can be readily displaced or involved in coupling reactions to introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. This versatility is crucial for the systematic exploration of structure-activity relationships.
Construction of Complex Polycyclic Systems and Molecular Architectures
The inherent reactivity of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one facilitates the synthesis of more complex, multi-ring systems.
The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These methodologies allow for the fusion of additional aromatic or heteroaromatic rings onto the thienopyridine framework. For instance, reaction with a boronic acid derivative under Suzuki coupling conditions can lead to the formation of a new carbon-carbon bond at the 3-position, effectively creating a more extended polycyclic system. Annulation reactions, where a new ring is formed in a single synthetic operation, can also be envisioned starting from this versatile building block.
The rigid nature of the thieno[2,3-c]pyridin-7-one scaffold provides a well-defined three-dimensional orientation for appended functional groups. By carefully choosing the coupling partners and reaction conditions, chemists can design and synthesize molecules with specific spatial arrangements. This control is paramount in the development of compounds that need to fit precisely into the active site of a biological target.
Precursor in Medicinal Chemistry Lead Optimization and Drug Discovery (focused on synthetic aspects and scaffold design)
The thienopyridine scaffold is present in a number of biologically active compounds. The ability to readily modify the this compound core makes it an attractive starting point for lead optimization in drug discovery programs.
The defined structure of the thieno[2,3-c]pyridin-7-one core allows for rational, structure-based drug design. Computational modeling can be used to predict how different substituents at the 3-position will interact with a target protein. This in silico analysis, combined with the synthetic accessibility of derivatives, accelerates the design-make-test-analyze cycle in medicinal chemistry.
The reactivity of the bromine atom is central to generating a diverse set of analogs for structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, medicinal chemists can probe the key interactions between the compound and its biological target, leading to the identification of more potent and selective drug candidates.
Below is a table summarizing the types of chemical transformations that can be applied to this compound for the purpose of diversification.
| Reaction Type | Reagent/Catalyst | Resulting Modification |
| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | C-C bond formation, introduction of aryl/heteroaryl groups |
| Stille Coupling | Organostannane, Pd catalyst | C-C bond formation, introduction of various organic groups |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N bond formation, introduction of amino groups |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C bond formation, introduction of alkynyl groups |
| Heck Reaction | Alkene, Pd catalyst | C-C bond formation, introduction of vinyl groups |
Potential in Materials Science and Functional Organic Materials (focused on synthetic applications and material properties)
The thieno[2,3-c]pyridine core is an intriguing scaffold for the development of functional organic materials due to its inherent electronic and photophysical properties. The fusion of a thiophene (B33073) and a pyridine (B92270) ring creates a π-conjugated system that can be tailored for specific applications in materials science. The bromine atom in this compound serves as a key functional group for synthetic diversification, enabling the creation of novel materials with enhanced properties.
The primary route to harnessing the potential of this building block is through transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide array of substituents at the 3-position of the thienopyridine core. These modifications can be used to extend the π-conjugation, introduce charge-transporting moieties, or tune the photophysical characteristics of the resulting molecules.
Synthetic Pathways to Functional Materials:
The bromo-group on the thiophene ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the electronic properties of the thieno[2,3-c]pyridin-7-one core.
Extension of π-Conjugation for Organic Semiconductors: By coupling this compound with various aryl or heteroaryl boronic acids (Suzuki-Miyaura coupling) or organostannanes (Stille coupling), it is possible to synthesize extended π-conjugated systems. Such systems are the cornerstone of organic semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of electron-rich or electron-deficient aromatic rings can modulate the HOMO and LUMO energy levels of the material, which is crucial for efficient charge injection and transport. For instance, coupling with thiophene or bithiophene units can lead to materials with enhanced p-type semiconductor properties.
Synthesis of Photoluminescent Materials: The thienopyridine scaffold has been associated with interesting photophysical properties, including fluorescence. nih.gov By introducing specific chromophoric or fluorophoric groups through cross-coupling reactions, it is possible to design and synthesize novel photoluminescent materials. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The nature of the substituent introduced at the 3-position will directly influence the emission wavelength, quantum yield, and Stokes shift of the resulting material.
Development of Donor-Acceptor Architectures: The thieno[2,3-c]pyridin-7-one core can act as either an electron-donating or an electron-accepting unit, depending on the substituents attached to it. By coupling it with a complementary donor or acceptor moiety, it is possible to create donor-acceptor (D-A) type materials. These materials are of significant interest in organic photovoltaics, where the D-A interface is crucial for efficient exciton (B1674681) dissociation and charge generation.
Table of Potential Synthetic Transformations and Resulting Material Properties:
| Reaction Type | Coupling Partner | Potential Product Class | Anticipated Material Properties |
| Suzuki-Miyaura Coupling | Arylboronic acids (e.g., phenyl, naphthyl) | Aryl-substituted thienopyridinones | Tunable HOMO/LUMO levels, potential for ambipolar charge transport |
| Suzuki-Miyaura Coupling | Thienylboronic acids | Thienyl-substituted thienopyridinones | Enhanced p-type semiconductor characteristics, red-shifted absorption |
| Stille Coupling | Organostannanes (e.g., distannylthiophene) | Thienopyridinone-based oligomers/polymers | Increased charge carrier mobility, potential for conductive polymers |
| Buchwald-Hartwig Amination | Arylamines | Amino-substituted thienopyridinones | Potential for hole-transporting materials, altered photophysical properties |
Detailed Research Findings on Analogous Systems:
While specific research on materials derived from this compound is limited, studies on isomeric thienopyridines and related heterocycles provide valuable insights into the potential of this compound.
Research on thieno[2,3-b]pyridine (B153569) derivatives has demonstrated their utility in a range of applications, from medicinal chemistry to materials science. mdpi.com For example, certain thieno[2,3-b]pyridines have been investigated for their anticancer properties. mdpi.com In the realm of materials, the focus has often been on the development of compounds with specific electronic or optical properties. Studies on dithieno[3,2-b:2',3'-d]thiophene (DTT), a related fused thiophene system, have shown that derivatives of this core can exhibit excellent performance as solution-processable organic semiconductors in OFETs, with charge carrier mobilities as high as 0.10 cm²/Vs. mdpi.com The introduction of solubilizing alkyl chains and the extension of conjugation through appended thiophene rings were key to achieving these properties. mdpi.com
Furthermore, the strategic functionalization of fused thiophene systems has led to the development of highly luminescent materials. For instance, dithieno[3,2-b:2′,3′-d]phosphole derivatives have been synthesized that exhibit quantitative luminescence quantum yields in solution, making them promising candidates for advanced optical applications. chemrxiv.org These findings underscore the potential of the thieno[2,3-c]pyridin-7-one core, once appropriately functionalized via its bromo-derivative, to yield materials with significant electronic and photophysical performance.
The synthetic versatility of the bromo-substituent in cross-coupling reactions is well-established. nih.govlookchem.com This allows for a modular approach to the design of functional organic materials, where the properties can be systematically tuned by varying the coupling partner. The combination of a electronically active thienopyridine core with the synthetic flexibility offered by the bromine atom positions this compound as a promising, yet to be fully explored, building block for the next generation of functional organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
